Oxaprozin D4 is a deuterated analog of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) primarily used to alleviate pain and inflammation. The incorporation of deuterium atoms into the Oxaprozin molecule allows for enhanced tracking in pharmacokinetic studies, thereby providing insights into its behavior in biological systems. This compound is classified as a non-steroidal anti-inflammatory drug and is particularly noted for its role in research applications related to drug metabolism and pharmacokinetics.
The synthesis of Oxaprozin D4 involves several key steps that replace hydrogen atoms in the Oxaprozin structure with deuterium atoms. The general method includes:
Oxaprozin D4 can participate in various chemical reactions similar to its parent compound:
The major products formed from these reactions depend on specific conditions and reagents utilized during the reaction processes, allowing for a variety of derivatives to be synthesized for further study.
Oxaprozin D4 exhibits physical and chemical properties akin to those of Oxaprozin but with slight variations due to deuteration:
Oxaprozin D4 is utilized extensively in scientific research due to its unique properties:
Oxaprozin-d4 (chemical name: 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid-d4) is a deuterated derivative of the nonsteroidal anti-inflammatory drug (NSAID) oxaprozin. It incorporates four deuterium atoms (²H) at the propanoic acid side chain, specifically replacing hydrogen atoms at the beta-carbon position. This isotopic substitution yields a molecular weight of 297.34 g/mol, compared to 293.32 g/mol for unlabeled oxaprozin [1] [7] [8]. The compound is identified by CAS Registry Number 21256-18-8 (unlabeled parent) and carries synonyms including Wy-21743-d4 and Daypro-d4 [1] [4].
Certified reference materials of oxaprozin-d4 exhibit high isotopic enrichment (≥98 atom% deuterium) and chemical purity (≥98% by HPLC). Structural verification is confirmed through ¹H-NMR spectroscopy and LC-MS, which show conformity to the expected deuteration pattern and absence of protiated impurities [1] [7]. The deuterium atoms create a distinct mass shift detectable via mass spectrometry, making oxaprozin-d4 invaluable as an internal standard in quantitative bioanalytical methods for tracing the pharmacokinetics of unlabeled oxaprozin [7] [9].
Table 1: Chemical Specifications of Oxaprozin-d4
Property | Specification |
---|---|
Molecular Formula | C₁₈H₁₁D₄NO₃ |
Molecular Weight | 297.34 g/mol |
Isotopic Enrichment | ≥98 atom% D |
Chemical Purity | ≥98% (HPLC) |
Canonical SMILES | OC(C([²H])([²H])C([²H])([²H])C₁=NC(C₂=CC=CC=C₂)=C(C₃=CC=CC=C₃)O₁)=O |
Storage Conditions | -20°C (desiccated) |
The development of deuterated pharmaceuticals evolved from isotopic tracer applications to strategic drug optimization. Early deuterated compounds (1960s–2000s) served primarily as metabolic probes, exploiting deuterium’s stability and detectability. A paradigm shift occurred in 2017 with FDA approval of deutetrabenazine (Austedo®), a deuterated vesicular monoamine transporter inhibitor. This milestone validated the "deuterium switch" strategy—retaining pharmacological activity while improving pharmacokinetics through selective deuteration [3] [6].
Deuterated NSAIDs emerged as a logical extension of this approach. Oxaprozin-d4 was synthesized as part of broader efforts to mitigate metabolic instability and toxic metabolite formation associated with propionic acid-class NSAIDs. Preclinical studies in the early 2010s demonstrated that deuterium substitution at vulnerable metabolic sites could attenuate oxidative pathways without altering COX-1/COX-2 inhibition potency. Unlike de novo deuterated drugs (e.g., deucravacitinib), oxaprozin-d4 remains a research tool rather than a therapeutic agent, primarily utilized in mechanistic studies and bioanalytical applications [3] [6] [9].
Table 2: Milestones in Deuterated Pharmaceutical Development
Year | Event | Significance |
---|---|---|
1967 | Patent filing for oxaprozin | Foundation for later deuterated analog development [8] |
2017 | FDA approval of deutetrabenazine | First deuterated drug; validated deuterium switch concept [3] [6] |
2021 | Approval of donafenib (deuterated sorafenib) in China | Demonstrated clinical superiority over parent drug [6] |
2022 | FDA approval of deucravacitinib | First de novo deuterated drug (non-switch approach) [6] |
The therapeutic rationale for deuterating oxaprozin centers on the deuterium kinetic isotope effect (DKIE), which reduces the rate of carbon-hydrogen (C-H) bond cleavage at deuterated sites. Deuterium forms a stronger bond with carbon (C-D bond dissociation energy ≈ 337 kJ/mol vs. C-H ≈ 338 kJ/mol) due to its lower zero-point vibrational energy. This increases the activation energy required for oxidative metabolism, particularly in cytochrome P450 (CYP)-mediated reactions [3] [6].
Unlabeled oxaprozin undergoes extensive hepatic metabolism via three pathways:
Deuteration at the β-carbon targets the primary oxidative pathway. Preclinical evidence indicates that replacing β-hydrogens with deuterium attenuates the rate of β-oxidation, thereby:
For research applications, oxaprozin-d4 enables precise quantification of oxaprozin in biological matrices, circumventing isotopic interference in mass spectrometry. Its use as an internal standard improves the accuracy of pharmacokinetic studies investigating metabolic variability in human populations [1] [7] [9].
Table 3: Impact of Deuterium Substitution on Key Metabolic Parameters
Metabolic Characteristic | Unlabeled Oxaprozin | Oxaprozin-d4 (Theoretical) | Biological Consequence |
---|---|---|---|
Primary Metabolic Pathway | CYP2C9 β-oxidation | CYP2C9 β-oxidation (slower) | Prolonged half-life |
Reactive Metabolite Formation | Moderate | Reduced | Lower hepatotoxicity risk [5] |
Glucuronidation | 35% of metabolism | Unaffected | No change in renal clearance pathways |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7